Comparative Reactivity in Nickel-Catalyzed C(sp³)–P Bond Formation: Yield Advantage over Bulky Analogs
In a Ni-catalyzed cross-coupling of umpolung carbonyls with phosphine chlorides, chlorodimethylphosphine (2a) delivered a 69% isolated yield of the alkylphosphine product at 130 °C. Under identical conditions, the bulkier chlorodi‑tert‑butylphosphine (2d) gave only a 32% yield, while chlorodiisopropylphosphine (2c) provided 60% and chlorodiethylphosphine (2b) gave 75% [1]. This demonstrates a clear, quantifiable relationship between steric hindrance and coupling efficiency, positioning CDMP as a high-performance, less‑hindered option among dialkylchlorophosphines.
| Evidence Dimension | Isolated yield of alkylphosphine product in Ni-catalyzed C(sp³)–P cross-coupling |
|---|---|
| Target Compound Data | 69% (chlorodimethylphosphine, 2a) |
| Comparator Or Baseline | 75% (chlorodiethylphosphine, 2b); 60% (chlorodiisopropylphosphine, 2c); 32% (chlorodi‑tert‑butylphosphine, 2d) |
| Quantified Difference | 2.2× higher than 2d; 15% higher than 2c; 6% lower than 2b |
| Conditions | Ni(cod)₂ (10 mol%), dtbbpy (12 mol%), K₃PO₄ (3 equiv), toluene, 130 °C, 16 h; phosphine products isolated as sulfides after S₈ treatment |
Why This Matters
This head-to-head data allows users to select the optimal dialkylchlorophosphine for cross-coupling based on a predictable steric/performance trade-off.
- [1] Cheng, R., & Li, C.-J. Csp³−PIII Bond Formation via Cross-Coupling of Umpolung Carbonyls with Phosphine Halides Catalyzed by Nickel. Angew. Chem. Int. Ed. 2023, 62, e202301730. View Source
